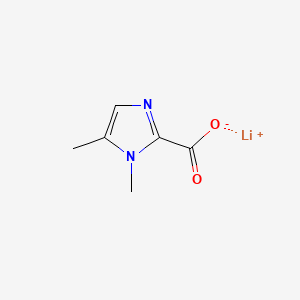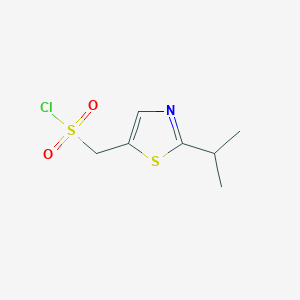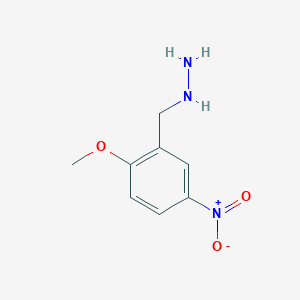
2-Hydroxy-3-propylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-propylhexanoic acid is an organic compound with the molecular formula C9H18O3 It is a derivative of hexanoic acid, characterized by the presence of a hydroxyl group at the second carbon and a propyl group at the third carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-propylhexanoic acid typically involves the hydroxylation of 3-propylhexanoic acid. One common method is the catalytic oxidation of 3-propylhexanoic acid using a suitable oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where 3-propylhexanoic acid is continuously fed along with the oxidizing agent. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions: 2-Hydroxy-3-propylhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) for halogenation, followed by nucleophilic substitution with amines or other nucleophiles.
Major Products:
Oxidation: Formation of 2-oxo-3-propylhexanoic acid or 2-carboxy-3-propylhexanoic acid.
Reduction: Formation of 2-hydroxy-3-propylhexanol.
Substitution: Formation of 2-chloro-3-propylhexanoic acid or 2-amino-3-propylhexanoic acid.
科学的研究の応用
2-Hydroxy-3-propylhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for biodegradable polymers.
作用機序
The mechanism of action of 2-Hydroxy-3-propylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can modulate the activity of these proteins and influence various biochemical processes. The carboxylic acid group can also participate in ionic interactions, further affecting its biological activity.
類似化合物との比較
2-Hydroxyhexanoic acid: Lacks the propyl group, resulting in different physical and chemical properties.
3-Hydroxy-2-propylhexanoic acid: The position of the hydroxyl and propyl groups is reversed, leading to different reactivity and applications.
2-Hydroxy-3-methylhexanoic acid: Contains a methyl group instead of a propyl group, affecting its steric and electronic properties.
Uniqueness: 2-Hydroxy-3-propylhexanoic acid is unique due to the specific positioning of the hydroxyl and propyl groups, which imparts distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
特性
分子式 |
C9H18O3 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
2-hydroxy-3-propylhexanoic acid |
InChI |
InChI=1S/C9H18O3/c1-3-5-7(6-4-2)8(10)9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChIキー |
KWOSABRVKIUHQK-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




aminehydrochloride](/img/structure/B13599133.png)
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)
![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13599156.png)
![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)


![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)



